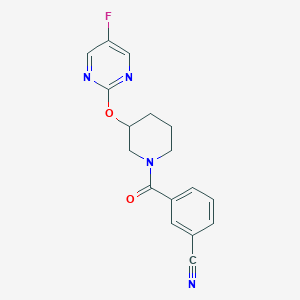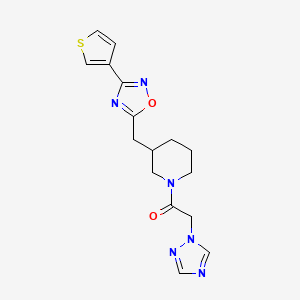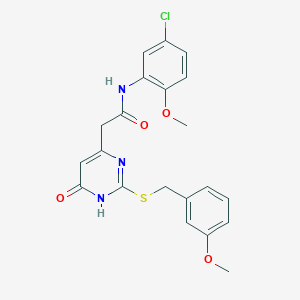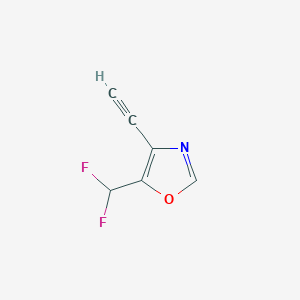
3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains a fluoropyrimidinyl group, a piperidine ring, and a benzonitrile group . These types of compounds are often used in the pharmaceutical industry and in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various intra- and intermolecular reactions . For instance, piperidine derivatives can be synthesized using methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has demonstrated the synthesis and reactivity of compounds related to 3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, exploring their potential in creating novel chemical entities. For instance, the study of 1,3-dipolar cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates highlights the versatility of similar compounds in synthesizing heterocyclic structures, which are crucial in the development of pharmaceuticals and materials science (Greig et al., 1987). This research provides a foundation for further exploration into the reactivity of similar fluoropyrimidinyl compounds, offering pathways to novel derivatives with potential applications in various domains of chemistry.
Biological Activity and Pharmacology
The exploration of novel fluoro-substituted compounds for their anticancer activity has led to the identification of derivatives with significant potential. The synthesis and evaluation of novel fluoro-substituted benzo[b]pyran derivatives demonstrate anticancer activity against lung cancer cell lines, showcasing the potential therapeutic applications of fluoropyrimidinyl compounds (Hammam et al., 2005). This research underscores the importance of fluorinated compounds in the development of new anticancer therapies, providing a promising direction for further investigation into the biological activities of 3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile and its analogs.
Medicinal Chemistry and Drug Design
Studies in medicinal chemistry have focused on the design and synthesis of compounds with selective receptor antagonism, highlighting the role of fluoropyrimidinyl derivatives in developing novel therapeutics. For example, the synthesis and characterization of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue demonstrate the potential of fluorinated compounds in creating highly selective and potent receptor antagonists (Maestrup et al., 2011). This research contributes to the ongoing efforts to discover new drugs targeting specific receptors, emphasizing the utility of fluoropyrimidinyl scaffolds in medicinal chemistry.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetFatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the endocannabinoid signaling system, which is involved in a wide range of physiological processes.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various signaling pathways essential for the establishment of certain diseases .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action.
Result of Action
Similar compounds have been found to have various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Propiedades
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-9-20-17(21-10-14)24-15-5-2-6-22(11-15)16(23)13-4-1-3-12(7-13)8-19/h1,3-4,7,9-10,15H,2,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDEKOKVPRPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2897145.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2897147.png)
![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)
![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)



![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)


![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)